5-Cyano-2-hydroxyphenylboronic acid

Boronic acid pKa prediction Substituent effect Diol binding affinity

Inconsistent Suzuki coupling yields from uncontrolled boronic acid reactivity and protodeboronation plague medicinal chemistry workflows. 5-Cyano-2-hydroxyphenylboronic acid solves this with a unique ortho-hydroxy/5-cyano electronic system: • pKa ~7.3 enables physiological diol binding for sensor & drug delivery applications. • Free hydroxyl allows direct post-coupling O-functionalization, saving a deprotection step. • Intramolecular H-bond stabilization minimizes protodeboronation, ensuring robust performance in automated HTS platforms. Supplied with full analytical documentation for reliable procurement.

Molecular Formula C7H6BNO3
Molecular Weight 162.939
CAS No. 1256355-57-3
Cat. No. B595987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyano-2-hydroxyphenylboronic acid
CAS1256355-57-3
Molecular FormulaC7H6BNO3
Molecular Weight162.939
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)C#N)O)(O)O
InChIInChI=1S/C7H6BNO3/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,10-12H
InChIKeyQXWBHAJKEPWEBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyano-2-hydroxyphenylboronic acid Overview


5-Cyano-2-hydroxyphenylboronic acid is a monosubstituted phenylboronic acid distinguished by the simultaneous presence of an electron-withdrawing cyano group at the 5-position and an electron-donating hydroxyl group at the 2-position [1]. This combination creates a unique electronic environment on the aromatic ring, yielding a boronic acid with a molecular formula of C₇H₆BNO₃ and a molecular weight of 162.94 g/mol . Unlike simpler phenylboronic acids, this compound offers two orthogonal reactive handles: the boronic acid for Suzuki-Miyaura cross-couplings and the hydroxyl group for further derivatization, making it a versatile intermediate in medicinal, agrochemical, and materials science .

5-Cyano-2-hydroxyphenylboronic acid: Substitution Limitations


Generic substitution in organoboron chemistry is high-risk due to the profound impact of substituents on boronic acid reactivity, stability, and diol-binding affinity. The electronic nature of substituents directly modulates the pKa of the boronic acid [1], with electron-withdrawing groups (e.g., -CN) lowering the pKa and electron-donating groups (e.g., -OH) raising it [2]. The ortho-hydroxy group in this compound introduces additional complexity through potential intramolecular hydrogen bonding with the boronic acid moiety, which can stabilize specific conformations and alter its reactivity profile compared to para- or meta-substituted analogs [3]. Therefore, replacing this compound with a simple phenylboronic acid, a monofunctional cyanophenylboronic acid, or a hydroxyphenylboronic acid risks a mismatch in coupling efficiency, pH-dependent binding, and downstream derivatization capability.

5-Cyano-2-hydroxyphenylboronic acid vs. Structural Analogs


Enhanced Acidity vs. 2-Hydroxy Analog

The introduction of an electron-withdrawing cyano group significantly lowers the predicted pKa of 5-cyano-2-hydroxyphenylboronic acid compared to its non-cyanated analog. A computational and empirical database study demonstrated that para-cyano substitution reduces phenylboronic acid pKa by approximately 1.2 units relative to unsubstituted phenylboronic acid (pKa 8.83) [1]. For 4-cyanophenylboronic acid, the predicted pKa is 7.38, while 2-hydroxyphenylboronic acid has a predicted pKa of 8.61 . By combining both substituents, 5-cyano-2-hydroxyphenylboronic acid is predicted to exhibit a pKa around 7.2–7.5, which is ideally suited for physiological pH applications (pH 7.4), where boronic acids with pKa ≈ 7.2–7.8 show enhanced diol binding [2].

Boronic acid pKa prediction Substituent effect Diol binding affinity

Superior Suzuki Coupling vs. Fluoro Analog

In palladium-catalyzed Suzuki-Miyaura cross-couplings, electron-donating groups on the arylboronic acid accelerate the transmetallation step, whereas electron-withdrawing groups retard it [1]. The ortho-hydroxy substituent in the target compound is a net electron donor (σₘ = 0.12, σₚ = -0.37), which enhances its reactivity compared to an analog bearing an ortho-fluoro substituent (e.g., 5-cyano-2-fluorophenylboronic acid), where fluorine is a strong electron-withdrawing group (σₘ = 0.34, σₚ = 0.06) [2]. A study on substituent effects in aqueous micellar Suzuki reactions found that arylboronic acids with electron-donating groups gave yields up to 99%, while those with strong electron-withdrawing groups required longer times and gave lower yields (≤85%) [3]. Thus, 5-cyano-2-hydroxyphenylboronic acid is expected to provide faster and higher-yielding cross-couplings than its fluorinated counterpart.

Suzuki-Miyaura coupling Arylboronic acid reactivity Electron-donating substituent effect

Orthogonal Derivatization vs. Methoxy Analog

The free phenolic -OH group in the target compound allows direct diversification through O-alkylation, Mitsunobu reactions, or conversion to triflates/sulfonates for subsequent cross-coupling [1]. In contrast, 5-cyano-2-methoxyphenylboronic acid (CAS 612833-37-1) has the hydroxyl capped as a methyl ether, rendering it inert under typical conditions and requiring harsh demethylation (BBr₃, >150°C) to unmask. Quantitative comparison shows that direct use of the target compound eliminates the deprotection step, which in large-scale syntheses can save 10–15% overall yield and reduce solvent consumption by 20–30% [2]. Furthermore, the hydroxyl group can engage in directing-group C-H activation chemistry, which is not possible with the methoxy analog [3].

Orthogonal functionalization Hydroxyl derivatization Building block versatility

H-Bond Stabilization vs. Non-Hydroxy Analogs

Ortho-hydroxyphenylboronic acids are known to form a five-membered intramolecular hydrogen bond between the phenolic -OH and one of the boronic acid -OH groups, which stabilizes the boronic acid against protodeboronation [1]. Comparative stability studies on 2-hydroxyphenylboronic acid showed that it retains >95% of its boronic acid integrity after 24 h in pH 7.4 buffer at 37°C, whereas phenylboronic acid itself decomposes by ~30% under identical conditions [2]. 5-Cyano-2-hydroxyphenylboronic acid benefits from the same ortho-stabilization while the cyano group further polarizes the aromatic ring, potentially strengthening the hydrogen bond. In contrast, 5-cyano-2-fluorophenylboronic acid lacks this stabilizing interaction, making it more prone to protodeboronation and thus less reliable in long-term storage or aqueous reaction media.

Intramolecular H-bond Boronic acid stability Ortho-effect

5-Cyano-2-hydroxyphenylboronic acid Applications


Physiological pH Boronate Sensors

The predicted pKa of ~7.2–7.5 places this boronic acid in the optimal window for diol binding at physiological pH [1]. This makes it a superior candidate for glucose sensors, glycoprotein enrichment probes, and stimuli-responsive drug delivery vehicles where other phenylboronic acids (e.g., 2-hydroxyphenylboronic acid, pKa 8.61) show negligible binding at pH 7.4. The cyano group offers an additional spectroscopic handle (IR, Raman) for tracking binding events.

One-Step Biaryl Pharmacophore Synthesis

Medicinal chemistry programs targeting kinase inhibitors, antibacterial agents, or CNS drugs require rapid access to diverse biaryl cores. The free hydroxyl group allows post-coupling O-functionalization without deprotection, enabling a 2-step sequence from commercial aryl halides to advanced intermediates [2]. This is a direct advantage over 5-cyano-2-methoxyphenylboronic acid, which requires a demethylation step that can be incompatible with other sensitive functional groups.

Late-Stage C-H Functionalization

The ortho-hydroxy group can serve as a directing group for palladium- or ruthenium-catalyzed C-H functionalization proximal to the biaryl axis, enabling late-stage diversification of complex molecules [3]. This capability is absent in methoxy- or fluoro-congeners, positioning the title compound as a strategic choice in fragment-based drug discovery where diversity-oriented synthesis is key.

Stable Boronate Stock Solutions for HTE

The intramolecular hydrogen-bond stabilization mitigates protodeboronation, making this compound suitable for preparing long-lived DMSO or aqueous stock solutions used in automated high-throughput Suzuki screening platforms. This reduces the need for fresh reagent preparation and lowers variability in cross-coupling results, a practical advantage for CROs and pharma compound management groups.

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